Ammonium tetrachloroaurate(III) hydrate

描述

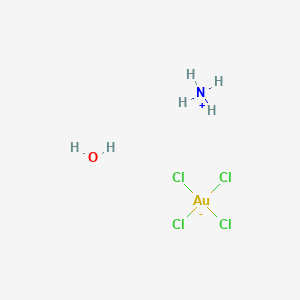

Ammonium tetrachloroaurate(III) hydrate ((NH₄)AuCl₄·xH₂O) is a coordination complex comprising an ammonium cation (NH₄⁺) and a tetrachloroaurate(III) anion (AuCl₄⁻), with variable water molecules of hydration. It is commercially available in purity grades ranging from 99% to 99.999%, with a molecular weight of 356.82 g/mol . The compound appears as a yellow crystalline powder, soluble in water and alcohol . Key applications include:

- Gold Nanoparticle Synthesis: A precursor for Au nanoparticles in nanotechnology, catalysis, and biomedicine .

- Electronics: Used in gold electroplating for decorative and functional coatings .

- Catalysis: Facilitates organic reactions such as oxidation and hydrogenation .

- Surface Modification: Enhances adhesion and corrosion resistance in medical devices .

Safety protocols highlight its irritant properties (H315-H319-H335), necessitating precautions like P261 (avoid inhalation) and P305+P351+P338 (eye rinse) .

准备方法

Synthetic Routes and Reaction Conditions: Ammonium tetrachloroaurate(III) hydrate can be synthesized by reacting gold(III) chloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving gold(III) chloride in water, followed by the addition of ammonium chloride. The mixture is then stirred and allowed to crystallize, forming this compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through recrystallization and dried to obtain the final compound .

化学反应分析

Reduction Reactions

Ammonium tetrachloroaurate(III) hydrate acts as a strong oxidizing agent, readily undergoing reduction to form metallic gold or gold nanoparticles. Key pathways include:

a. Sodium Borohydride Reduction

-

Reaction :

-

Conditions : Aqueous solution at 25°C.

-

Products : Colloidal gold nanoparticles (5–20 nm diameter) with surface plasmon resonance peaks at ~520 nm .

b. Hydrazine Reduction

Substitution Reactions

The chloride ligands in NH₄AuCl₄·xH₂O are labile and can be replaced by other ligands:

Hydrolysis and pH-Dependent Behavior

In aqueous solutions, NH₄AuCl₄·xH₂O undergoes hydrolysis:

-

pH Effects :

Oxidation Reactions

NH₄AuCl₄·xH₂O participates in electron-transfer reactions:

a. With Hydrazoic Acid (HN₃)

b. With Organic Reductants

Complexation with Biomolecules

NH₄AuCl₄·xH₂O interacts with proteins and DNA through Au–S/N bonds:

-

BSA Binding : Forms stable Au–BSA complexes (binding constant ) .

-

DNA Interaction : Induces oxidative cleavage via reactive oxygen species (ROS) .

Stability and Decomposition

科学研究应用

Synthesis of Ammonium Tetrachloroaurate(III) Hydrate

This compound can be synthesized through the reaction of gold(III) chloride with ammonium chloride in an aqueous solution. The process involves:

- Dissolving gold(III) chloride in water.

- Adding ammonium chloride while stirring.

- Allowing the mixture to crystallize.

This method ensures high purity and yield, which are crucial for its applications in research.

Chemistry

Nanoparticle Synthesis

- This compound serves as a precursor for synthesizing gold nanoparticles, which have applications in catalysis, electronics, and materials science. The nanoparticles exhibit unique optical and electronic properties due to their size and surface characteristics.

Comparison with Similar Compounds

| Compound Name | Formula | Key Features |

|---|---|---|

| Ammonium Tetrachloroaurate(III) | Unique ammonium ion enhances solubility | |

| Sodium Tetrachloroaurate(III) | Commonly used but less soluble than ammonium variant | |

| Potassium Tetrachloroaurate(III) | Similar properties but different cation affects reactivity |

Biology

Drug Delivery and Imaging

- Gold nanoparticles derived from this compound are utilized in biological imaging and targeted drug delivery systems. Their biocompatibility and ability to be functionalized make them suitable for these applications.

Cytotoxic Effects

- Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through oxidative stress pathways, particularly evident in breast cancer and leukemia cell lines.

Antimicrobial Properties

- Preliminary studies suggest that gold compounds can inhibit the growth of bacteria and fungi, making them potential candidates for coatings on medical implants.

Cancer Treatment Applications

A study demonstrated the effectiveness of gold nanoparticles derived from this compound in targeting cancer cells while minimizing damage to healthy cells. Results indicated a significant reduction in tumor growth in animal models treated with these nanoparticles.

Antimicrobial Coatings

Research has explored the use of gold nanoparticles as antimicrobial agents in medical devices. The incorporation of these nanoparticles into coatings has shown promise in preventing infections associated with implants.

作用机制

The mechanism by which ammonium tetrachloroaurate(III) hydrate exerts its effects is primarily through the formation of gold nanoparticles. These nanoparticles interact with biological molecules and cellular structures, leading to various effects such as enhanced imaging contrast or targeted drug delivery. The molecular targets and pathways involved include cellular uptake mechanisms, interaction with proteins and DNA, and induction of localized heating in photothermal therapy .

相似化合物的比较

Comparison with Similar Compounds

The tetrachloroaurate(III) family includes compounds with varying counter-cations (H⁺, K⁺, NH₄⁺), which influence their reactivity, solubility, and applications. Below is a comparative analysis:

Hydrogen Tetrachloroaurate(III) Hydrate (HAuCl₄·xH₂O)

- Molecular Formula : HAuCl₄·xH₂O

- Molecular Weight : 339.79 (anhydrous) .

- Solubility: Soluble in water, ethanol, and organic solvents like 1,2-dichlorobenzene .

- Applications: Primary precursor for synthesizing gold nanoparticles (Evidences 1, 3, 4, 5, 8). Used in plasmonic materials and surface-enhanced Raman spectroscopy (SERS) .

- Stability : Hygroscopic and light-sensitive; requires storage in sealed, dark containers .

- Safety : Corrosive (H314) and toxic upon prolonged exposure .

Potassium Tetrachloroaurate(III) Hydrate (KAuCl₄·xH₂O)

- Molecular Formula : KAuCl₄·xH₂O

- Molecular Weight : 377.86 g/mol .

- Solubility: Soluble in water and ethanol .

- Applications: Key raw material for synthesizing luminescent gold(III) dithiolate complexes . Used in X-ray crystallography for phase determination via multiwavelength anomalous diffraction .

- Stability : Stable at ambient temperatures but reacts with oxidizing agents .

- Safety : Classified as a corrosive solid (UN 3260) with hazards similar to HAuCl₄ .

Sodium Tetrachloroaurate(III) Hydrate (NaAuCl₄·xH₂O)

These share similarities with KAuCl₄ but may exhibit higher solubility due to the smaller Na⁺ ion.

Comparative Data Table

Research Findings and Key Differences

Cation Influence: NH₄⁺ in ammonium tetrachloroaurate decomposes upon heating, releasing NH₃, which can alter reaction pathways compared to H⁺ or K⁺ salts . K⁺ in KAuCl₄ provides better crystallinity for X-ray studies, while HAuCl₄’s acidity makes it preferable for nanoparticle nucleation .

Nanoparticle Synthesis: HAuCl₄ is the most widely used precursor due to its high reactivity and compatibility with reducing agents like citrate . Ammonium tetrachloroaurate is favored in specialized applications requiring ammonium byproducts or pH-neutral conditions .

Thermal Stability :

- Ammonium tetrachloroaurate has a higher melting point (>500°C) compared to HAuCl₄ (decomposes at ~160°C) .

Commercial Availability :

- HAuCl₄ is available in higher purity grades (up to 99.999%) than ammonium or potassium salts .

生物活性

Ammonium tetrachloroaurate(III) hydrate, with the chemical formula , is a coordination compound that has garnered attention in various fields, particularly in biological applications due to its unique properties. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

- Molecular Weight : 356.82 g/mol (anhydrous)

- Appearance : Yellow crystalline solid

- Solubility : Soluble in water and alcohol

- Hazards : Causes skin and eye irritation; strong oxidizing agent .

This compound acts primarily through the following mechanisms:

- Oxidative Stress : The compound's strong oxidizing nature allows it to interact with biological molecules, leading to oxidative stress. This can result in cellular damage, particularly in cancer cells .

- Nanoparticle Formation : It serves as a precursor for gold nanoparticles, which exhibit enhanced biological activity due to their size and surface properties. These nanoparticles can facilitate drug delivery and imaging in biological systems .

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Studies have shown:

- Mechanism : The compound induces apoptosis (programmed cell death) via oxidative stress pathways. This is particularly evident in studies involving breast cancer and leukemia cell lines .

- Concentration-Dependent Effects : Higher concentrations of the compound lead to increased cytotoxicity, suggesting a dose-dependent relationship .

Antimicrobial Properties

The antimicrobial activity of this compound is being explored for potential applications in medical devices:

- Inhibition of Pathogens : Preliminary studies suggest that gold compounds can inhibit the growth of bacteria and fungi, making them potential candidates for coatings on medical implants .

Case Studies

-

Cancer Treatment Applications :

- A study demonstrated the effectiveness of gold nanoparticles derived from this compound in targeting cancer cells while minimizing damage to healthy cells. The results indicated a significant reduction in tumor growth in animal models when treated with these nanoparticles .

- Antimicrobial Coatings :

Comparison with Similar Compounds

| Compound Name | Formula | Key Features |

|---|---|---|

| Ammonium Tetrachloroaurate(III) | Unique ammonium ion enhances solubility | |

| Sodium Tetrachloroaurate(III) | Commonly used but less soluble than ammonium variant | |

| Potassium Tetrachloroaurate(III) | Similar properties but different cation affects reactivity |

常见问题

Q. What are the recommended methods for synthesizing gold nanoparticles (AuNPs) using Ammonium tetrachloroaurate(III) hydrate as a precursor?

Basic

The Turkevich-Frens method is widely employed: dissolve this compound in deionized water (1 mM), heat to boiling, and add sodium citrate (1% w/v) under vigorous stirring. Adjust pH to 6.0–6.5 for monodisperse 15–20 nm AuNPs . For smaller particles (2–5 nm), use sodium borohydride (NaBH₄) as a stronger reducing agent with a 10:1 molar ratio (NaBH₄:Au³⁺) . Seed-mediated growth allows anisotropic shapes (e.g., nanorods): pre-synthesize 3 nm Au seeds (CTAB + NaBH₄), then add to a growth solution containing ascorbic acid and additional precursor .

| Parameter | Citrate Reduction | NaBH₄ Reduction | Seed-Mediated Growth |

|---|---|---|---|

| Particle Size (nm) | 15–20 | 2–5 | 20–50 (tunable) |

| Reaction Time | 30 min | 2 min | 12–24 h |

| Key Additive | Sodium citrate | CTAB | Ascorbic acid |

| Reference |

Q. How should researchers handle and store this compound to ensure safety and stability?

Basic

- Storage : Keep in airtight, light-resistant containers at 2–8°C with desiccants (e.g., silica gel). Avoid exposure to moisture to prevent hydrolysis .

- Handling : Use nitrile gloves, goggles, and lab coats. Work in a fume hood to prevent inhalation of dust .

- Decontamination : For spills, neutralize with 5% sodium thiosulfate and collect residues in chemically resistant containers .

Q. What factors influence the optical properties of AuNPs synthesized from this compound?

Advanced

- Particle Size : Plasmon resonance peaks redshift from 520 nm (5 nm particles) to 600+ nm (50 nm particles) due to increased electron oscillation volume .

- Morphology : Anisotropic structures (e.g., nanorods) exhibit dual plasmon bands (transverse ~520 nm, longitudinal tunable up to 900 nm) .

- Ligand Effects : Thiolated ligands (e.g., glutathione) cause 10–15 nm blueshifts by altering surface electron density .

Contradiction Alert : Some studies report citrate-stabilized AuNPs aggregating at pH <6, while others observe stability down to pH 5. This discrepancy arises from differences in ionic strength (e.g., presence of NaCl accelerates aggregation) .

Q. How can researchers mitigate batch-to-batch variability in catalytic activity of AuNPs derived from this precursor?

Advanced

- Precursor Purity : Use ≥99.9985% Au-grade material to avoid Pd/Pt impurities that poison active sites .

- Surface Cleaning : Treat AuNPs with UV-ozone for 10 min to remove organic stabilizers before catalytic testing .

- Standardized Testing : Employ benchmark reactions (e.g., 4-nitrophenol reduction) to normalize activity metrics across batches .

| Impurity | Effect on Catalysis | Remediation |

|---|---|---|

| Pd (ppm) | ↑ Hydrogenation side reactions | Recrystallize in HCl (1M) |

| Citrate | Blocks active sites | Ligand exchange with PVP |

| Chloride | Alters Au oxidation state | Dialysis (MWCO 10 kDa) |

Q. What advanced characterization techniques resolve structural ambiguities in Au complexes formed from this precursor?

Advanced

- X-ray Absorption Spectroscopy (XAS) : Distinguish Au³⁺ (edge energy ~11,919 eV) from Au⁰ (11,921 eV) in supported catalysts .

- High-Resolution TEM (HRTEM) : Image lattice spacings (0.235 nm for Au(111)) to confirm crystallinity and detect twin defects .

- Electrochemical Quartz Crystal Microbalance (EQCM) : Monitor real-time mass changes during redox processes (e.g., AuCl₄⁻ → Au⁰) .

Data Conflict Example : XPS may misidentify Au⁰ due to charging effects. Cross-validate with XRD (JCPDS 04-0784 for metallic Au) and cyclic voltammetry (reduction peaks at −0.2 V vs. Ag/AgCl) .

Q. How do reaction conditions affect the electrochemical reduction of Au³⁺ from this compound?

Advanced

- pH Dependence : Below pH 3, AuCl₄⁻ dominates; above pH 7, hydrolysis forms Au(OH)₃, shifting reduction potentials by +0.15 V .

- Solvent Effects : In DMF, the reduction potential (E₁/₂) shifts −0.3 V vs. aqueous systems due to decreased dielectric constant .

- Supporting Electrolyte : High Cl⁻ concentrations stabilize AuCl₄⁻, requiring overpotentials >0.5 V for reduction .

Contradiction Resolution : Reported E₁/₂ values vary due to reference electrode inconsistencies. Use ferrocene/ferrocenium as an internal standard .

Q. What strategies optimize the use of this precursor in green chemistry applications?

Advanced

- Solvent-Free Synthesis : Mechanochemical grinding with solid reductants (e.g., ascorbic acid) yields 5 nm AuNPs with 90% yield .

- Biogenic Reduction : Replace NaBH₄ with plant extracts (e.g., Cinnamomum verum), achieving 10 nm particles at 25°C .

- Catalyst Recycling : Immobilize AuNPs on Fe₃O₄@SiO₂ for magnetic recovery (5 cycles with <5% activity loss) .

属性

IUPAC Name |

azanium;tetrachlorogold(1-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.H3N.H2O/h;4*1H;1H3;1H2/q+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYXSEJVOCMIPK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.Cl[Au-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583432 | |

| Record name | Ammonium tetrachloroaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13874-04-9 | |

| Record name | Aurate(1-), tetrachloro-, ammonium, hydrate, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13874-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium tetrachloroaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。